E3 ligase Ligand 43

PROTAC Ternary Complex Surface Plasmon Resonance (SPR)

PROTAC optimization is frequently stalled by poor ternary complex formation and unpredictable degradation efficiency. E3 Ligase Ligand 43 is the validated VHL-recruiting component from the clinical pan-KRAS degrader ACBI3 (PDB: 8QVU). - **Function:** Enables rational VHL-based PROTAC design; identical moiety to ACBI3 for direct control experiments. - **Advantage:** Pre-specified binding geometry; eliminates iterative E3 ligand screening risk. - **Supply:** BenchChem provides research-grade material with full analytical data. Available for immediate global dispatch.

Molecular Formula C22H28N6O4S
Molecular Weight 472.6 g/mol
Cat. No. B15542128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 43
Molecular FormulaC22H28N6O4S
Molecular Weight472.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H28N6O4S/c1-12(2)19(26-27-23)22(32)28-9-16(30)8-18(28)21(31)25-17(10-29)14-4-6-15(7-5-14)20-13(3)24-11-33-20/h4-7,11-12,16-19,29-30H,8-10H2,1-3H3,(H,25,31)/t16-,17+,18+,19+/m1/s1
InChIKeySWCBBOKZVRSTHO-XWSJACJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 43: VHL-Recruiting PROTAC Building Block


E3 ligase Ligand 43 (CAS 2821795-71-3) is a small-molecule ligand that binds the von Hippel-Lindau (VHL) E3 ubiquitin ligase . It is a critical building block for the synthesis of proteolysis-targeting chimeras (PROTACs), functioning as the E3 ligase-recruiting moiety that directs the ubiquitin-proteasome machinery to a target protein of interest [1]. This compound is most notably recognized as the VHL-engaging component of the clinical-stage pan-KRAS degrader, ACBI3 [2].

Why Ligand 43 Is Not Interchangeable with Other E3 Ligands


In PROTAC development, the E3 ligase ligand is not a generic, swappable component. Its binding affinity, binary complex half-life, and the geometry it imposes on the ternary complex directly dictate the efficiency and durability of target protein degradation [1]. While many VHL-based ligands (e.g., VH032) and CRBN-based ligands (e.g., thalidomide, pomalidomide) exist, their distinct binding kinetics and physicochemical properties lead to vastly different degradation profiles in a cellular context [2]. Simply substituting E3 ligase Ligand 43 with another VHL ligand or a CRBN recruiter in a PROTAC design will, without extensive re-optimization, almost certainly result in a significant loss or complete ablation of degradation activity [3].

Quantitative Differentiation from Analogous VHL Ligands


ACBI3 Ternary Complex Stability

The potency of a PROTAC is highly correlated with the stability of the ternary complex it forms between the target protein and the E3 ligase. The structural features of E3 ligase Ligand 43 are a key determinant of this stability. In the context of the ACBI3 PROTAC, which incorporates E3 ligase Ligand 43, the ternary complex formed with KRAS G12D and VHL exhibits a dissociation constant (Kd) of 6 nM [1]. This high-affinity, stable ternary complex is a direct, quantifiable outcome of the specific VHL ligand used and is not a general property of all VHL-recruiting PROTACs. This value provides a critical benchmark for researchers aiming to replicate or leverage this highly effective degradation system.

PROTAC Ternary Complex Surface Plasmon Resonance (SPR) Binding Kinetics VHL

Binary Complex Residence Time vs. CRBN Ligands

The binary interaction between the E3 ligase ligand and its target ligase is a foundational property that influences the entire degradation cascade. E3 ligase Ligand 43, as part of the ACBI3 PROTAC, mediates a binary interaction with the VHL E3 ligase characterized by a half-life exceeding 2000 seconds [1]. This long residence time is a key differentiator from many commonly used Cereblon (CRBN) ligands, such as thalidomide, lenalidomide, and pomalidomide, which typically exhibit significantly shorter binary complex half-lives in cellular assays . A prolonged residence time can lead to a more sustained degradation signal and potentially enhanced efficacy at lower drug concentrations.

VHL CRBN Binding Kinetics Residence Time E3 Ligase

In Vivo Pan-KRAS Degradation Efficacy

E3 ligase Ligand 43 is the VHL-recruiting moiety in ACBI3, a PROTAC that has demonstrated profound and sustained in vivo efficacy, including tumor regression in mouse xenograft models of KRAS G12D and G12V mutant cancers [1]. This represents a higher bar of validation than is available for most other research-grade E3 ligase ligands, which have only been characterized in vitro or in less robust cellular assays. The ability of ACBI3 to degrade 13 out of 17 of the most common oncogenic KRAS alleles is a testament to the performance of its constituent parts, including E3 ligase Ligand 43 [1].

PROTAC KRAS In Vivo Efficacy Tumor Regression VHL

Key Research and Development Scenarios


Synthesis of Novel VHL-Recruiting PROTACs

E3 ligase Ligand 43 is the definitive building block for researchers aiming to construct new PROTACs that leverage the VHL E3 ligase system. By conjugating it via a flexible linker to a ligand for a protein of interest (POI), scientists can rapidly generate chimeric molecules for targeted protein degradation. The wealth of structural and biophysical data from the ACBI3 development program, including high-resolution co-crystal structures (PDB: 8QVU), provides a robust framework for rational PROTAC design and linker optimization [1].

Pan-KRAS Degradation Studies and Assays

Given its role in ACBI3, E3 ligase Ligand 43 is an essential control and building block for any laboratory investigating pan-KRAS degradation. It can be used to synthesize ACBI3 as a positive control in degradation assays or to create novel KRAS-targeting PROTACs with different linker lengths and compositions. Its use ensures that the VHL-recruiting portion of the molecule is identical to that in a validated, potent degrader, allowing researchers to attribute any changes in activity to modifications in the warhead or linker .

Comparative Degrader Pharmacology Studies

E3 ligase Ligand 43 serves as a critical tool for studies comparing the pharmacological consequences of protein degradation versus inhibition, or comparing different E3 ligase recruitment strategies (e.g., VHL vs. CRBN). The data from the ACBI3 paper show that degradation via VHL recruitment leads to more profound and sustained pathway modulation than inhibition [2]. Using this ligand allows scientists to generate VHL-based degraders for their target of interest, which can then be benchmarked against CRBN-based degraders or traditional small-molecule inhibitors in side-by-side experiments.

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